Sodium 3-(1-hydroxycyclobutyl)propanoate
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Overview
Description
Sodium 3-(1-hydroxycyclobutyl)propanoate: is a chemical compound with the molecular formula C₇H₁₁NaO₃ and a molecular weight of 166.15 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and a hydroxy group attached to the propanoate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1-hydroxycyclobutyl)propanoate typically involves the reaction of cyclobutanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a propanoate moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: standard industrial organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(1-hydroxycyclobutyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclobutyl ring.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutyl alcohols .
Scientific Research Applications
Sodium 3-(1-hydroxycyclobutyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Sodium 3-(1-hydroxycyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Sodium 3-hydroxypropanoate: Lacks the cyclobutyl ring, making it less structurally complex.
Sodium 3-(1-hydroxycyclopentyl)propanoate: Contains a cyclopentyl ring instead of a cyclobutyl ring, which may affect its reactivity and biological activity.
Uniqueness: Sodium 3-(1-hydroxycyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
sodium;3-(1-hydroxycyclobutyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3.Na/c8-6(9)2-5-7(10)3-1-4-7;/h10H,1-5H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVKDGDDNTYSZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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